molecular formula C24H20ClN3O4 B2992964 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 932321-23-8

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2992964
CAS No.: 932321-23-8
M. Wt: 449.89
InChI Key: GQSGWKWPGRGMRU-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acylation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the acetamide group with the 3,5-dimethoxyphenyl group using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinazolinone derivatives with oxidized phenyl or methoxy groups.

    Reduction Products: Reduced quinazolinone derivatives with hydroxyl or alkyl groups.

    Substitution Products: Substituted quinazolinone derivatives with various functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Anticancer Research: Studies on its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Antimicrobial Research: Investigation of its antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Pathway Modulation: Alteration of signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide
  • 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

  • Structural Features : The presence of the 3,5-dimethoxyphenyl group distinguishes it from other similar compounds.
  • Biological Activity : Its unique structure may confer distinct biological activities compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)14-28-21-9-8-16(25)10-20(21)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSGWKWPGRGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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